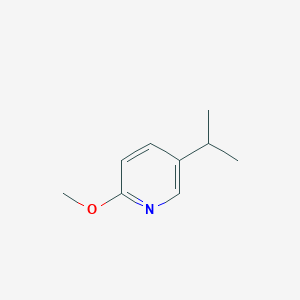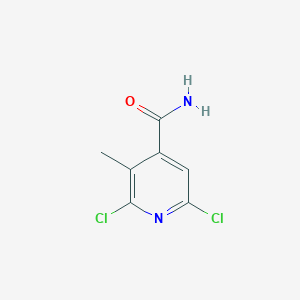
5-(3-Ethoxyphenyl)pentanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Ethoxyphenyl)pentanoic Acid is an organic compound characterized by a phenyl ring substituted with an ethoxy group at the third position and a pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Ethoxyphenyl)pentanoic Acid can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 3-ethoxybenzyl bromide with magnesium to form a Grignard reagent, which is then reacted with carbon dioxide to yield the carboxylic acid.
Friedel-Crafts Acylation: Another method involves the acylation of 3-ethoxybenzene with pentanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: Formation of 5-(3-ethoxyphenyl)pentanol.
Substitution: Formation of 3-ethoxy-4-nitrophenylpentanoic acid or 3-ethoxy-4-bromophenylpentanoic acid.
科学的研究の応用
5-(3-Ethoxyphenyl)pentanoic Acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 5-(3-Ethoxyphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or metabolic processes, leading to its observed effects.
類似化合物との比較
5-(3-Hydroxyphenyl)pentanoic Acid: Similar structure but with a hydroxy group instead of an ethoxy group.
5-(4-Hydroxy-3-methoxyphenyl)pentanoic Acid: Contains both hydroxy and methoxy groups on the phenyl ring.
5-(3-Methoxyphenyl)pentanoic Acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: 5-(3-Ethoxyphenyl)pentanoic Acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
5-(3-ethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-16-12-8-5-7-11(10-12)6-3-4-9-13(14)15/h5,7-8,10H,2-4,6,9H2,1H3,(H,14,15) |
InChIキー |
DPWRAKQRWHYNNJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13660124.png)
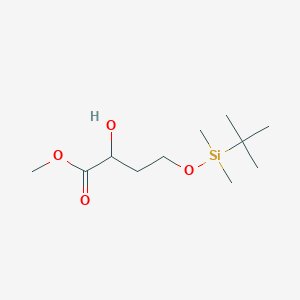
![Ethyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660145.png)
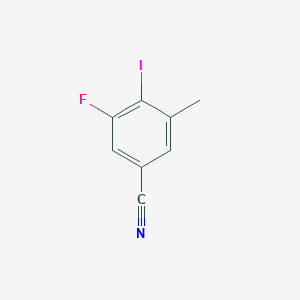
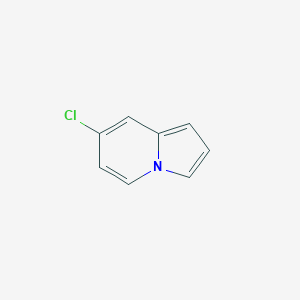
![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid](/img/structure/B13660170.png)
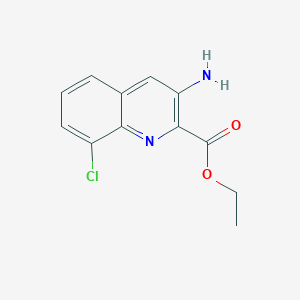
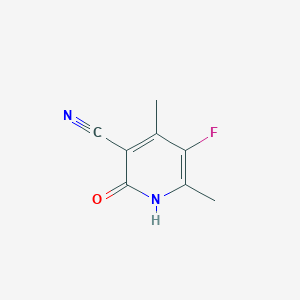
![Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13660189.png)
![Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]](/img/structure/B13660195.png)

![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)
